molecular formula C13H10Cl2O B6381389 2-Chloro-4-(4-chloro-2-methylphenyl)phenol, 95% CAS No. 1261990-79-7

2-Chloro-4-(4-chloro-2-methylphenyl)phenol, 95%

Cat. No. B6381389
CAS RN: 1261990-79-7
M. Wt: 253.12 g/mol
InChI Key: VRRZGILZUPIZLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(4-chloro-2-methylphenyl)phenol, 95% (2-CMPP) is a chemical compound with a wide range of applications in scientific research. It is a colorless solid with a melting point of 95-97°C, and is soluble in many organic solvents. 2-CMPP is a versatile compound used in a variety of research applications, including organic synthesis, analytical chemistry, and pharmacology.

Scientific Research Applications

2-Chloro-4-(4-chloro-2-methylphenyl)phenol, 95% has a wide range of applications in scientific research. It is used in organic synthesis to prepare a variety of compounds, including pharmaceuticals, dyes, and pesticides. 2-Chloro-4-(4-chloro-2-methylphenyl)phenol, 95% is also used in analytical chemistry as a reagent for the determination of trace metals. In pharmacology, 2-Chloro-4-(4-chloro-2-methylphenyl)phenol, 95% is used as an intermediate in the synthesis of drugs, such as anti-inflammatory agents and anti-cancer agents.

Mechanism of Action

2-Chloro-4-(4-chloro-2-methylphenyl)phenol, 95% is believed to act as a monooxygenase inhibitor, which means it blocks the activity of enzymes that are involved in the metabolism of drugs and other compounds. Specifically, 2-Chloro-4-(4-chloro-2-methylphenyl)phenol, 95% is believed to inhibit the cytochrome P450 enzyme family, which is responsible for the metabolism of many drugs and other compounds.
Biochemical and Physiological Effects
2-Chloro-4-(4-chloro-2-methylphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the growth of cancer cells, as well as to reduce inflammation and pain. Additionally, 2-Chloro-4-(4-chloro-2-methylphenyl)phenol, 95% has been shown to have antioxidant and anti-microbial effects.

Advantages and Limitations for Lab Experiments

2-Chloro-4-(4-chloro-2-methylphenyl)phenol, 95% is a versatile compound that has a wide range of applications in scientific research. One of the main advantages of using 2-Chloro-4-(4-chloro-2-methylphenyl)phenol, 95% in laboratory experiments is its low toxicity and low cost. Additionally, 2-Chloro-4-(4-chloro-2-methylphenyl)phenol, 95% is relatively easy to synthesize and has a high degree of purity. However, 2-Chloro-4-(4-chloro-2-methylphenyl)phenol, 95% is not suitable for use in human clinical trials due to its potential toxicity.

Future Directions

2-Chloro-4-(4-chloro-2-methylphenyl)phenol, 95% has a wide range of potential applications in scientific research. In the future, it may be used to develop novel drugs for the treatment of cancer and other diseases. Additionally, 2-Chloro-4-(4-chloro-2-methylphenyl)phenol, 95% may be used to develop new methods for the synthesis of drugs and other compounds. Furthermore, 2-Chloro-4-(4-chloro-2-methylphenyl)phenol, 95% may be used to study the biochemical and physiological effects of drugs and other compounds. Lastly, 2-Chloro-4-(4-chloro-2-methylphenyl)phenol, 95% may be used to develop new analytical methods for the determination of trace metals.

Synthesis Methods

2-Chloro-4-(4-chloro-2-methylphenyl)phenol, 95% can be synthesized via a two-step reaction. The first step is the reaction of 4-chloro-2-methylphenol with sodium hypochlorite in an aqueous medium to form 4-chloro-2-methylphenol hydrochloride. The second step is the reaction of 4-chloro-2-methylphenol hydrochloride with sodium hydroxide to form 2-Chloro-4-(4-chloro-2-methylphenyl)phenol, 95%. The overall reaction is as follows:
4-Chloro-2-methylphenol + NaOCl → 4-Chloro-2-methylphenol hydrochloride
4-Chloro-2-methylphenol hydrochloride + NaOH → 2-Chloro-4-(4-chloro-2-methylphenyl)phenol

properties

IUPAC Name

2-chloro-4-(4-chloro-2-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2O/c1-8-6-10(14)3-4-11(8)9-2-5-13(16)12(15)7-9/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRRZGILZUPIZLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C2=CC(=C(C=C2)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60686006
Record name 3,4'-Dichloro-2'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60686006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(4-chloro-2-methylphenyl)phenol

CAS RN

1261990-79-7
Record name 3,4'-Dichloro-2'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60686006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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